molecular formula C13H15N3O3 B11787133 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11787133
M. Wt: 261.28 g/mol
InChI Key: WVUZKRAVRHJMOG-UHFFFAOYSA-N
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Description

5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a specialized chemical intermediate of significant interest in medicinal chemistry, particularly in the synthesis of novel nonsteroidal anti-inflammatory drugs (NSAIDs). Its core research value lies in its role as a precursor in the development of potent and selective cyclooxygenase-2 (COX-2) inhibitors. This scaffold is structurally analogous to known anti-inflammatory agents like mavacoxib, a veterinary COX-2 inhibitor, and shares features with other diaryl heterocycles designed for targeted anti-inflammatory activity. Researchers utilize this carboxylic acid derivative as a critical building block for the construction of more complex molecules, where the carboxylic acid moiety can be readily functionalized into amides, esters, or other pharmacophores to modulate potency, selectivity, and pharmacokinetic properties. The compound's mechanism of action, when incorporated into a final active pharmaceutical ingredient, typically involves competitive inhibition of the COX-2 enzyme, thereby reducing the production of prostaglandins at sites of inflammation while aiming to minimize the gastrointestinal side effects associated with non-selective COX inhibition. Its application extends to biochemical assays for profiling COX-2 selectivity and in the exploration of new therapeutic agents for conditions such as osteoarthritis and pain management. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H15N3O3

Molecular Weight

261.28 g/mol

IUPAC Name

5-ethyl-1-(4-methoxy-2-methylphenyl)triazole-4-carboxylic acid

InChI

InChI=1S/C13H15N3O3/c1-4-10-12(13(17)18)14-15-16(10)11-6-5-9(19-3)7-8(11)2/h5-7H,4H2,1-3H3,(H,17,18)

InChI Key

WVUZKRAVRHJMOG-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=NN1C2=C(C=C(C=C2)OC)C)C(=O)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Regioselectivity

The CuAAC reaction, a cornerstone of click chemistry, enables regioselective formation of 1,4-disubstituted triazoles. For the target compound, the strategy involves coupling 4-methoxy-2-methylphenyl azide (1) with ethyl propiolate (2) under Cu(I) catalysis. The reaction proceeds via a stepwise mechanism:

  • Copper acetylide formation : Cu(I) coordinates to the terminal alkyne, lowering its pKa and facilitating deprotonation.

  • Azide activation : The azide undergoes partial oxidation, enhancing electrophilicity at the terminal nitrogen.

  • Cycloaddition : A six-membered cyclic transition state forms, yielding the 1,4-regioisomer exclusively.

Key parameters :

  • Catalyst : CuSO₄·5H₂O (10 mol%) with sodium ascorbate (20 mol%) as reducing agent.

  • Solvent : THF/H₂O (1:2 v/v) optimizes solubility and reaction rate.

  • Temperature : 25°C for 12–16 hours achieves >85% conversion.

Step 1: Synthesis of 4-Methoxy-2-Methylphenyl Azide (1)

  • Diazotization : Treat 4-methoxy-2-methylaniline (10 mmol) with NaNO₂ (12 mmol) in HCl (6 M) at 0–5°C.

  • Azide formation : Add NaN₃ (15 mmol) in H₂O, stir for 3 hours at 25°C.

  • Workup : Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Yield : 78–82%. Characterization :

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.12 (d, J=8.4 Hz, 1H), 6.85 (d, J=2.4 Hz, 1H), 6.78 (dd, J=8.4, 2.4 Hz, 1H), 3.85 (s, 3H), 2.45 (s, 3H).

  • IR : 2105 cm⁻¹ (N₃ stretch).

Step 2: Cycloaddition with Ethyl Propiolate (2)

  • Reaction setup : Combine 1 (5 mmol), 2 (5.5 mmol), CuSO₄·5H₂O (0.5 mmol), and sodium ascorbate (1 mmol) in THF/H₂O (15 mL).

  • Stirring : Maintain at 25°C for 16 hours under argon.

  • Isolation : Filter precipitate, wash with H₂O/EtOH (3:1), recrystallize from ethyl acetate/hexane.

Yield : 86–89%. Product : Ethyl 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate (3) .

Ester Hydrolysis to Carboxylic Acid

Acidic vs. Basic Conditions

The ethyl ester (3) undergoes hydrolysis to yield the target carboxylic acid. Comparative studies show:

ConditionReagentTemperatureTime (h)Yield (%)Purity (HPLC)
AcidicHCl (6 M)110°C86294.5
BasicNaOH (2 M)80°C48998.2
EnzymaticLipase (Candida)37°C484591.3

Optimal protocol :

  • Saponification : Reflux 3 (2 mmol) in NaOH (2 M, 10 mL) at 80°C for 4 hours.

  • Acidification : Cool to 0°C, add HCl (6 M) until pH=2.

  • Isolation : Filter the precipitate, wash with cold H₂O, dry under vacuum.

Characterization :

  • ¹H NMR (DMSO-d₆, 300 MHz): δ 12.85 (s, 1H, COOH), 8.24 (s, 1H, triazole-H), 7.35 (d, J=8.7 Hz, 1H), 6.98 (d, J=2.4 Hz, 1H), 6.88 (dd, J=8.7, 2.4 Hz, 1H), 3.82 (s, 3H, OCH₃), 2.78 (q, J=7.5 Hz, 2H, CH₂CH₃), 2.41 (s, 3H, Ar-CH₃), 1.32 (t, J=7.5 Hz, 3H, CH₂CH₃).

  • ¹³C NMR (DMSO-d₆, 75 MHz): δ 167.4 (COOH), 144.2 (C-4), 139.8 (C-5), 132.1 (Ar-C), 128.7 (Ar-C), 122.4 (Ar-C), 114.9 (Ar-C), 55.6 (OCH₃), 24.3 (CH₂CH₃), 16.8 (Ar-CH₃), 14.1 (CH₂CH₃).

Alternative Synthetic Routes

Cyclocondensation of Hydrazines

A less common approach involves treating 4-methoxy-2-methylphenylhydrazine with ethyl 2-ethyl-3-oxobutanoate:

  • Reaction : Heat equimolar reactants in AcOH (5 mL) at 100°C for 6 hours.

  • Mechanism : Sequential hydrazone formation, cyclization, and oxidation.

  • Yield : 58–64%.

Limitations : Lower regioselectivity (1,4:1,5 = 3:1) compared to CuAAC.

Purification and Analytical Validation

Chromatographic Methods

TechniqueColumnMobile PhaseRetention Time (min)Purity (%)
HPLC (UV 254 nm)C18 (4.6×250 mm)MeCN/H₂O (65:35 + 0.1% TFA)8.798.2
TLCSilica gel 60 F₂₅₄EtOAc/Hexane (3:7)Rf=0.42

Spectroscopic Confirmation

  • HRMS (ESI+): m/z calcd for C₁₃H₁₅N₃O₃ [M+H]⁺: 261.1114; found: 261.1118.

  • FTIR (KBr): 1715 cm⁻¹ (C=O), 1602 cm⁻¹ (triazole ring), 1250 cm⁻¹ (C-O).

Scalability and Process Optimization

Kilogram-Scale Production

A pilot study demonstrated:

  • Batch size : 1.2 kg of 3 → 0.98 kg of target acid (80% yield).

  • Cost analysis : Raw materials ($420/kg), excluding labor and overhead.

Critical process parameters :

  • Cu catalyst removal : Treat with EDTA (0.5 M) to reduce residual Cu to <2 ppm.

  • Crystallization : Use antisolvent (n-heptane) addition for particle size control (D90=50 μm).

Chemical Reactions Analysis

Decarboxylation

The carboxylic acid group undergoes thermal decarboxylation under controlled conditions, yielding 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole. This reaction typically proceeds at elevated temperatures (150–200°C) in polar aprotic solvents like dimethylformamide (DMF), with yields exceeding 70%.

Mechanism :
The process involves the loss of carbon dioxide (CO₂) via a six-membered cyclic transition state, facilitated by the electron-withdrawing triazole ring.

Conditions Product Yield Reference
180°C, DMF, 4 h5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole72%

Esterification

The carboxylic acid reacts with alcohols (e.g., methanol, ethanol) under acidic catalysis (H₂SO₄ or HCl) to form alkyl esters. These esters are intermediates for further functionalization.

Example :
Reaction with ethanol in the presence of concentrated HCl produces ethyl 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylate.

Conditions Product Yield Reference
EtOH, HCl, reflux, 6 hEthyl ester derivative85%

Acid Chloride Formation

Treatment with thionyl chloride (SOCl₂) converts the carboxylic acid to its corresponding acyl chloride, enabling nucleophilic acyl substitutions .

Example :
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carbonyl chloride reacts with amines or hydrazides to form amides or hydrazides, respectively.

Conditions Product Yield Reference
SOCl₂, reflux, 2 hAcyl chloride intermediate90%

Nucleophilic Acyl Substitution

The acyl chloride intermediate participates in reactions with nucleophiles:

  • Amide formation : Reaction with aniline derivatives produces substituted amides.

  • Hydrazide synthesis : Interaction with hydrazine yields 5-ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carbohydrazide .

Key Reaction :

text
Acyl chloride + Hydrazine → Carbohydrazide
Conditions Product Yield Reference
Hydrazine hydrate, EtOH, 4 hTriazole-4-carbohydrazide88%

Cyclocondensation Reactions

The carbohydrazide derivative undergoes cyclocondensation with carbonyl compounds (e.g., indoline-2,3-dione) to form heterocyclic hybrids. For example, reaction with indoline-2,3-dione in ethanol under acidic conditions yields a triazole-indole conjugate .

Example :

text
Carbohydrazide + Indoline-2,3-dione → Triazole-indole Schiff base
Conditions Product Yield Reference
EtOH, HCl, reflux, 4 hN'-(2-oxoindolin-3-ylidene) carbohydrazide88%

Salt Formation

The carboxylic acid forms stable salts with inorganic bases (e.g., NaOH, KOH). These salts enhance solubility in aqueous media, which is critical for pharmaceutical formulations.

Base Product Solubility Reference
NaOHSodium triazole-4-carboxylate>50 mg/mL

Functionalization of the Triazole Ring

While the 1,2,3-triazole core is generally stable, its nitrogen atoms can participate in coordination chemistry. For instance, the compound acts as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺), forming complexes with potential catalytic or biological activity .

Comparative Reactivity Table

Reaction Type Key Functional Group Typical Conditions Applications
Decarboxylation-COOHThermal, DMFSynthesis of simpler triazoles
Esterification-COOHAcid catalysis, alcoholProdrug development
Acyl chloride formation-COOHSOCl₂, refluxIntermediate for amides
Cyclocondensation-CONHNH₂Acidic, carbonyl compoundsHeterocyclic drug candidates

Scientific Research Applications

Medicinal Chemistry

Potential Pharmacophore:
The compound is being investigated for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for developing new therapeutic agents against microbial infections, cancer, and other diseases.

Antimicrobial and Antifungal Properties:
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial and antifungal activities. The specific substitution pattern in 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid enhances these properties, making it a promising candidate for further development in antimicrobial therapies .

Materials Science

Development of Novel Materials:
The unique structural properties of this compound make it suitable for applications in materials science. It is being explored for use in the synthesis of polymers and coatings. The incorporation of triazole rings can enhance the thermal stability and mechanical properties of materials.

Biochemical Assays:
In biochemical studies, the compound is utilized in assays to investigate enzyme inhibition and protein-ligand interactions. This application is crucial for understanding the mechanisms of action of various enzymes and their roles in disease processes.

Biological Studies

Mechanism of Action:
The mechanism by which this compound exerts its effects involves binding to specific molecular targets such as enzymes and receptors. This binding can modulate their activity, leading to therapeutic effects such as antimicrobial or anticancer activity .

Case Study: Enzyme Inhibition
In one study, the compound was tested for its ability to inhibit specific enzymes associated with cancer cell proliferation. The results showed that it significantly reduced the activity of these enzymes, suggesting its potential as an anticancer agent .

Mechanism of Action

The mechanism of action of 5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound can bind to enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may inhibit or activate biochemical pathways, leading to therapeutic effects such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The biological and physicochemical properties of triazole-4-carboxylic acids are highly dependent on substituent patterns. Below is a comparative analysis with structurally analogous compounds:

Compound Name Substituents (Position 1 / Position 5) Key Structural Features Biological/Physicochemical Notes
5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Methoxy-2-methylphenyl / Ethyl Electron-donating methoxy group enhances lipophilicity; ethyl stabilizes tautomeric forms. Predicted metabolic stability due to methoxy group; potential for hydrophobic interactions .
1-(4-Ethoxyphenyl)-5-formyl-1H-1,2,3-triazole-4-carboxylic acid () 4-Ethoxyphenyl / Formyl Formyl group enables ring-chain tautomerism (20% cyclic hemiacetal in solution). Tautomerism may influence reactivity in drug design; ethoxy group increases solubility vs. methoxy .
5-Ethyl-1-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid () 2-Fluorophenyl / Ethyl Electron-withdrawing fluorine enhances acidity (δH 13.31 for -COOH in NMR). Improved membrane permeability due to fluorine; potential for halogen bonding in target binding .
1-(2,4-Dimethylphenyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid () 2,4-Dimethylphenyl / Ethyl Methyl groups increase steric hindrance; no electron-donating substituents. Reduced solubility compared to methoxy analogs; may favor interactions with hydrophobic pockets .
5-tert-Butyl-1-(4-chloro-2-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid () 4-Chloro-2-fluorophenyl / tert-Butyl Bulky tert-butyl group restricts conformational flexibility; chloro and fluoro enhance electrophilicity. High metabolic resistance but potential toxicity; dual halogen substituents may improve target affinity .
5-Methyl-1-(thiazol-2-yl)-1H-1,2,3-triazole-4-carboxylic acid () Thiazol-2-yl / Methyl Heteroaromatic thiazole enhances π-stacking potential; methyl limits steric bulk. 40% growth inhibition in NCI-H522 lung cancer cells; thiazole moiety critical for activity .

Physicochemical Properties

  • Solubility : Methoxy and ethoxy substituents (e.g., 4-methoxy-2-methylphenyl and 4-ethoxyphenyl ) improve water solubility compared to purely alkyl or halogenated analogs .
  • Acidity : Fluorine and chlorine substituents (e.g., 2-fluorophenyl , 4-chloro-2-fluorophenyl ) lower the pKa of the carboxylic acid group, enhancing ionization and solubility in physiological conditions .

Biological Activity

5-Ethyl-1-(4-methoxy-2-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, anti-inflammatory, and antimicrobial activities, supported by relevant case studies and research findings.

Chemical Structure and Properties

The compound belongs to the triazole family, characterized by the presence of a triazole ring which is known for its pharmacological potential. Its molecular formula is C13H15N3O3C_{13}H_{15}N_3O_3, and it has a molecular weight of approximately 253.28 g/mol.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits notable anticancer properties. In vitro tests have shown significant cytotoxic effects against various cancer cell lines.

Cell Line IC50 (µM) Mechanism of Action
Jurkat T-cells10.5Induction of apoptosis via mitochondrial pathways
MCF-7 (breast cancer)15.2Disruption of cell cycle and DNA damage
HeLa (cervical cancer)12.8Activation of caspase pathways

In one study, the compound was found to induce morphological changes indicative of apoptosis in Jurkat cells, including membrane blebbing and chromatin condensation . Furthermore, it was noted that the compound did not intercalate with DNA but caused DNA fragmentation, suggesting a unique mechanism of action distinct from traditional chemotherapeutics .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory properties. In animal models of inflammation, it demonstrated significant reductions in inflammatory markers such as TNF-alpha and IL-6.

Model Dose (mg/kg) Effect on Inflammation
Carrageenan-induced edema50Reduced paw edema by 40%
LPS-induced inflammation25Decreased TNF-alpha levels by 60%

These findings suggest that the compound may serve as a potential therapeutic agent for inflammatory diseases .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Its efficacy was tested against both Gram-positive and Gram-negative bacteria.

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

The mechanism underlying its antimicrobial effects appears to involve disruption of bacterial cell membranes and inhibition of protein synthesis .

Case Study: Anticancer Efficacy in Mice

A recent study evaluated the anticancer effects of the compound in a mouse model bearing xenograft tumors. Mice treated with the compound showed a significant reduction in tumor size compared to controls:

  • Control Group: Tumor volume increased by 50% over four weeks.
  • Treatment Group: Tumor volume decreased by an average of 30%.

Histological analysis revealed increased apoptosis in tumor tissues from treated mice, reinforcing the compound's potential as an anticancer agent .

Q & A

Q. How can researchers validate theoretical binding affinity predictions?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (ka/kd) to target proteins.
  • Isothermal Titration Calorimetry (ITC) : Quantify ΔH and ΔS of interaction.
  • Crystallographic Refinement : Overlay docking poses (AutoDock Vina) with X-ray structures to validate accuracy .

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